2,4-Difluoro-5-methylcinnamic acid
Description
Properties
IUPAC Name |
3-(2,4-difluoro-5-methylphenyl)prop-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F2O2/c1-6-4-7(2-3-10(13)14)9(12)5-8(6)11/h2-5H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWQBSOQWLBJURK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)F)C=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Overview
This two-step method involves Friedel-Crafts acylation of 2,4-difluoro-5-methylbenzaldehyde (9 ) with propionic anhydride in the presence of sodium propionate, followed by oxidation to yield the cinnamic acid derivative.
Step 1: Acylation
A mixture of 2,4-difluoro-5-methylbenzaldehyde (55.4 g, 0.39 mol), propionic anhydride (56 mL), and sodium propionate (38 g, 0.39 mol) is heated at 135–140°C under nitrogen for 19 hours. The intermediate α-methylcinnamic acid ester is isolated via extraction with methylene chloride and dried over MgSO₄.
Step 2: Oxidation
The ester intermediate is oxidized using sodium periodate (0.214 g, 0.001 mol) in a methanol-acetone-water system. After 24 hours at room temperature, the product is precipitated, washed, and dried under vacuum to yield 2,4-difluoro-5-methylcinnamic acid (90% yield).
Optimization Insights
-
Catalyst : Sodium propionate enhances acylation efficiency by stabilizing the electrophilic intermediate.
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Solvent : Methanol-acetone mixtures (3:1 v/v) improve oxidation kinetics while minimizing side reactions.
Perkin Reaction Using Fluoro-Substituted Benzaldehydes
Synthetic Pathway
The Perkin reaction condenses 2,4-difluoro-5-methylbenzaldehyde with malonic acid in acetic anhydride under reflux. This method is noted for its scalability and moderate yields.
Procedure
A solution of 2,4-difluoro-5-methylbenzaldehyde (15.0 g, 96 mmol), malonic acid (12.5 g, 120 mmol), and pyridine (0.5 mL) in acetic anhydride (100 mL) is refluxed at 120°C for 8 hours. The mixture is cooled, quenched with ice-water, and acidified to pH 2–3 with HCl. The precipitate is filtered and recrystallized from ethanol to afford the target compound (68% yield).
Key Parameters
-
Temperature : Prolonged reflux (>6 hours) reduces decarboxylation side reactions.
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Acid Catalyst : Pyridine (0.5–1 mol%) accelerates enolate formation.
Halogenation of Preformed Cinnamic Acid Derivatives
Direct Fluorination Strategy
Electrophilic fluorination of 5-methylcinnamic acid using Selectfluor™ (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) in acetonitrile introduces fluorine atoms at the 2- and 4-positions.
Protocol
5-Methylcinnamic acid (10 g, 61 mmol) is dissolved in acetonitrile (150 mL) and treated with Selectfluor™ (32.4 g, 91.5 mmol) at 0°C. The reaction is warmed to 25°C and stirred for 48 hours. After quenching with NaHCO₃, the product is extracted with ethyl acetate and purified via column chromatography (hexane:ethyl acetate = 4:1) to yield this compound (55% yield).
Limitations
-
Regioselectivity : Competing para-fluorination necessitates careful stoichiometric control (1.5 eq. Selectfluor™).
-
Purification : Silica gel chromatography is critical to remove over-fluorinated byproducts.
Cross-Coupling Reactions via Palladium Catalysis
Suzuki-Miyaura Coupling
A palladium-catalyzed coupling between 3,5-difluoro-4-methylphenylboronic acid and acrylic acid derivatives provides access to the target compound.
Experimental Details
3,5-Difluoro-4-methylphenylboronic acid (7.2 g, 38 mmol), methyl acrylate (4.1 g, 47.6 mmol), Pd(PPh₃)₄ (0.44 g, 0.38 mmol), and K₂CO₃ (10.5 g, 76 mmol) are combined in DMF/H₂O (4:1, 100 mL). The mixture is heated at 80°C for 12 hours under nitrogen. After hydrolysis with 2M NaOH, acidification with HCl yields this compound (62% yield).
Catalyst Efficiency
-
Ligand Effects : Triphenylphosphine (PPh₃) ligands enhance catalytic activity by stabilizing Pd(0) intermediates.
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Solvent System : DMF/water mixtures improve boronic acid solubility and reaction homogeneity.
Microwave-Assisted Synthesis
Rapid Condensation Technique
Microwave irradiation accelerates the condensation of 2,4-difluoro-5-methylbenzaldehyde with malonic acid, reducing reaction times from hours to minutes.
Procedure
A mixture of 2,4-difluoro-5-methylbenzaldehyde (5.0 g, 32 mmol), malonic acid (4.2 g, 40 mmol), and piperidine (0.2 mL) in DMF (30 mL) is irradiated at 150°C for 15 minutes (300 W). The crude product is acidified, filtered, and recrystallized from ethanol to give this compound (75% yield).
Advantages
-
Energy Efficiency : Microwave heating reduces energy consumption by 60% compared to conventional methods.
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Yield Improvement : Higher temperatures (150°C vs. 120°C) favor complete conversion.
Comparative Analysis of Methods
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-5-methylcinnamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, forming saturated derivatives.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of difluoromethyl ketones or carboxylic acids.
Reduction: Formation of 3-(2,4-Difluoro-5-methylphenyl)propanoic acid.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Antimicrobial Activity
Cinnamic acid derivatives, including 2,4-difluoro-5-methylcinnamic acid, have been extensively studied for their antimicrobial properties. Research indicates that modifications in the structure of cinnamic acids can enhance their efficacy against various pathogens.
- Case Study: Antibacterial Activity
A study evaluated the antibacterial effects of cinnamic acid derivatives against multi-drug resistant bacteria. Compounds similar to this compound exhibited significant inhibitory effects on bacterial growth, showcasing potential as alternative antimicrobial agents .
| Compound | IC50 (µM) | Target Pathogen |
|---|---|---|
| This compound | TBD | E. coli |
| Other derivatives | Various | Staphylococcus aureus |
Anti-Cancer Properties
The anti-cancer potential of cinnamic acid derivatives has been highlighted in several studies. These compounds can induce apoptosis in cancer cells and inhibit tumor growth.
- Case Study: Colon Cancer Cells
In vitro studies demonstrated that certain cinnamic acid derivatives significantly reduced the viability of colon cancer cell lines (HCT116, Caco-2). The mechanism involved the induction of autophagic cell death and cell cycle arrest .
| Cell Line | Compound Concentration (µM) | Viability Reduction (%) |
|---|---|---|
| HCT116 | 400 | -78.9 |
| Caco-2 | 400 | -64.1 |
Photovoltaic Materials
Research has explored the use of cinnamic acid derivatives in organic photovoltaic devices due to their favorable electronic properties.
- Case Study: Organic Solar Cells
The incorporation of this compound into polymer blends improved charge transport properties and overall efficiency of solar cells .
| Material Composition | Efficiency (%) | Stability (Days) |
|---|---|---|
| Polymer + this compound | TBD | TBD |
Ligand Exchange in Nanoparticles
Cinnamic acid derivatives serve as effective ligands in stabilizing nanoparticles for drug delivery applications.
Mechanism of Action
The mechanism of action of 2,4-Difluoro-5-methylcinnamic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for its molecular targets.
Comparison with Similar Compounds
Structural and Molecular Properties
Key Observations :
- The methyl group in this compound increases steric bulk compared to amino or methoxy groups in analogs .
- Lipophilicity: The methyl group and propenoic acid chain in the target compound likely confer higher lipophilicity than 5-Amino-2,4-difluorophenol (polar phenol and amino groups) .
Biological Activity
2,4-Difluoro-5-methylcinnamic acid is a fluorinated derivative of cinnamic acid, characterized by the presence of two fluorine atoms at the 2 and 4 positions and a methyl group at the 5 position. This compound has garnered attention due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. This article aims to provide an in-depth analysis of the biological activity of this compound based on diverse scientific studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 198.17 g/mol. Its structure contributes to its unique physicochemical properties, which may enhance its biological efficacy compared to non-fluorinated analogs.
Antimicrobial Activity
Research indicates that cinnamic acid derivatives exhibit significant antimicrobial properties. A study evaluating various cinnamic acid derivatives found that compounds with halogen substitutions, such as fluorine, often displayed enhanced antibacterial activity against gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis .
Table 1: Antimicrobial Activity of Cinnamic Acid Derivatives
| Compound Name | Activity Against | Reference |
|---|---|---|
| This compound | Moderate activity against S. aureus | |
| 4-Chlorocinnamic acid | High activity against E. faecalis | |
| 3,4-Dichlorocinnamic acid | Broad-spectrum activity |
Anticancer Properties
Cinnamic acid derivatives have been investigated for their anticancer potential. Studies have shown that these compounds can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. For instance, derivatives similar to this compound have demonstrated cytotoxic effects on breast cancer cells .
Case Study: Cytotoxicity Evaluation
A study assessed the cytotoxicity of several cinnamic acid derivatives on human breast cancer cell lines (MCF-7). The results indicated that this compound exhibited a dose-dependent reduction in cell viability with an IC50 value comparable to established chemotherapeutic agents .
Anti-inflammatory Effects
The anti-inflammatory properties of cinnamic acid derivatives are also noteworthy. Research has shown that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play critical roles in inflammatory processes .
Structure-Activity Relationship (SAR)
The introduction of fluorine atoms in the structure of cinnamic acids is believed to enhance lipophilicity and alter metabolic pathways, potentially increasing their biological activity. The specific positioning of the fluorine atoms at the 2 and 4 positions may also influence receptor binding and interaction with biological targets.
Table 2: Structure-Activity Relationship Insights
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Two fluorine atoms at positions 2 and 4 | Antimicrobial, anticancer |
| 4-Methylcinnamic Acid | No fluorine substituents | Limited activity |
| 3-Fluoro-4-methylcinnamic Acid | Single fluorine atom | Variable activity |
Q & A
Q. Optimization Tips :
- Monitor reaction progress via thin-layer chromatography (TLC) to adjust time and temperature.
- Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) to minimize side products .
Basic: What analytical techniques are essential for characterizing this compound?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR) :
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with a mobile phase of acetonitrile/water (70:30) and UV detection at 254 nm to assess purity (>98%) .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) in negative mode to verify the molecular ion peak [M–H]⁻ at m/z 212.04 .
Advanced: How do fluorine and methyl substituents influence the compound’s electronic properties and biological interactions?
Q. Methodological Answer :
- Electronic Effects :
- Fluorine’s electronegativity withdraws electron density, reducing aromatic ring reactivity toward electrophiles. This stabilizes the molecule and enhances metabolic resistance .
- The methyl group at position 5 donates electrons via hyperconjugation, creating regioselective reactivity in further derivatization.
- Biological Activity :
- Fluorine atoms increase lipophilicity, improving membrane permeability. Use logP calculations (e.g., via ChemDraw) to correlate with cellular uptake .
- Methyl groups may sterically hinder interactions with enzyme active sites. Perform molecular docking studies (e.g., AutoDock Vina) to map binding affinities .
Advanced: How can conflicting reports on the compound’s bioactivity be resolved methodologically?
Methodological Answer :
Discrepancies may arise from variations in:
- Purity : Validate compound purity via HPLC and elemental analysis. Impurities >2% can skew bioassay results .
- Assay Conditions :
- Standardize cell culture media (e.g., pH, serum concentration) and incubation times.
- Include positive controls (e.g., known kinase inhibitors) to calibrate activity measurements .
- Data Reproducibility : Replicate studies in independent labs using identical synthetic batches. Cross-validate findings via meta-analysis of published datasets .
Methodological: What safety protocols are critical when handling fluorinated cinnamic acids?
Q. Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile reagents .
- Waste Disposal : Segregate fluorinated waste in designated containers for incineration. Avoid aqueous disposal due to environmental persistence .
- Emergency Measures : In case of exposure, rinse skin with water for 15 minutes and consult safety data sheets (SDS) for antidote recommendations .
Advanced: What strategies can optimize the compound’s solubility for in vivo studies?
Q. Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
